molecular formula C21H26N8O2 B2777938 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797717-83-9

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No. B2777938
CAS RN: 1797717-83-9
M. Wt: 422.493
InChI Key: SYPDMORSNZHMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H26N8O2 and its molecular weight is 422.493. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Researchers have developed methods for synthesizing diverse heterocyclic compounds, leveraging the unique chemical structure of pyrimidine derivatives. For instance, Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, employing N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This process highlights the compound's utility in generating new chemical entities with potential biological activities (Rahmouni et al., 2014).

Therapeutic Applications

The chemical structure of the compound serves as a basis for developing multifunctional therapeutic agents. Umar et al. (2019) described the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds show promise in Alzheimer's disease treatment due to their ability to inhibit key processes involved in the disease's pathogenesis (Umar et al., 2019).

Antimicrobial Activity

The compound's derivatives have been explored for antimicrobial properties. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, demonstrating significant antimicrobial activity. This research opens avenues for developing new antimicrobial agents to combat resistant bacterial strains (Bondock et al., 2008).

Chemical Reactivity and Complex Formation

The compound's derivatives have also been studied for their reactivity and potential to form complex structures. Klimova et al. (2013) investigated the interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides. This research provides insights into the compound's utility in synthesizing complex molecular structures with potential applications in material science and catalysis (Klimova et al., 2013).

properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8O2/c1-15-11-18(28-8-4-3-5-9-28)27-17(24-15)13-22-20(30)14-31-21-12-19(25-16(2)26-21)29-10-6-7-23-29/h6-7,10-12H,3-5,8-9,13-14H2,1-2H3,(H,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDMORSNZHMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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